![molecular formula C11H15Cl2NO B593767 2-Chloroethcathinone (hydrochloride) CAS No. 879660-23-8](/img/structure/B593767.png)
2-Chloroethcathinone (hydrochloride)
Overview
Description
2-Chloroethcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . It has a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol . The IUPAC name for this compound is 1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroethcathinone (hydrochloride) can be represented by the InChI code: InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H
. The Canonical SMILES representation is CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroethcathinone (hydrochloride) include a molecular weight of 248.15 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The exact mass is 247.0530695 g/mol, and the monoisotopic mass is also 247.0530695 g/mol . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
Analytical Reference Standard
2-Chloroethcathinone (hydrochloride): is used as an analytical reference standard in forensic chemistry and toxicology. It aids in the identification of substances within a given sample through comparison with the reference standard . This is crucial in legal settings where precise substance identification can determine the outcome of a case.
Mass Spectrometry
In mass spectrometry, this compound serves as a calibration standard to ensure the accuracy of the mass spectrometer’s readings. It helps in determining the mass-to-charge ratio of ions, which is essential for identifying unknown compounds and determining their structure and chemical properties .
Electrochemical Profiling
Researchers utilize 2-Chloroethcathinone (hydrochloride) in electrochemical studies to understand the redox behavior of synthetic cathinones. This information is valuable for the development of on-site classification tools for new psychoactive substances, which are crucial for rapid drug screening .
Metabolic and Excretion Studies
The compound’s metabolism and excretion pathways have been studied, providing insights into its biological availability. Such research is significant for understanding the pharmacokinetics of related substances and can inform the development of therapeutic agents .
Toxicological Research
Although the physiological and toxicological properties of 2-Chloroethcathinone (hydrochloride) are not fully known, it is used in toxicological studies to understand the potential effects of cathinones on biological systems. This research can contribute to public health by informing safety regulations and treatment strategies for substance abuse .
Drug Seizure Analysis
Forensic analysts use 2-Chloroethcathinone (hydrochloride) to identify and classify synthetic cathinones in confiscated samples. By understanding its chemical profile, law enforcement can better track the distribution of illicit substances and develop strategies to combat their spread .
Mechanism of Action
Target of Action
Synthetic cathinones, the group to which this compound belongs, are known to act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .
Mode of Action
Synthetic cathinones are known to increase the levels of monoaminergic neurotransmitters in the extracellular space, suggesting that they may interact with monoamine transporters .
Biochemical Pathways
Synthetic cathinones are known to influence the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways .
Result of Action
Synthetic cathinones are known to stimulate spontaneous locomotor activity and motor performance in mice .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloroethcathinone (hydrochloride) is not well-understood
This compound is primarily used for research and forensic applications .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOQLMSNDDSORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342538 | |
Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethcathinone (hydrochloride) | |
CAS RN |
879660-23-8 | |
Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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